3-Bromoisothiazolo[4,5-c]pyridine
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Overview
Description
3-Bromoisothiazolo[4,5-c]pyridine is a heterocyclic compound that features a bromine atom attached to the third position of an isothiazolo[4,5-c]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisothiazolo[4,5-c]pyridine typically involves the bromination of isothiazolo[4,5-c]pyridine. One common method includes the reaction of isothiazolo[4,5-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoisothiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Coupling Reactions: Often use palladium catalysts and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Various substituted isothiazolo[4,5-c]pyridines.
Coupling Products:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 3-Bromoisothiazolo[4,5-c]pyridine exerts its effects often involves the inhibition of specific enzymes or proteins. For example, it may act as an inhibitor of cyclin G-associated kinase, thereby interfering with cellular processes such as clathrin-mediated endocytosis . The compound’s interaction with molecular targets and pathways can lead to various biological effects, including antiviral and anticancer activities .
Comparison with Similar Compounds
Isothiazolo[4,5-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[3,4-b]pyridine: Known for its biomedical applications and structural similarity to purine bases.
Imidazo[4,5-c]pyridine: Exhibits various biological activities, including acting as GABA receptor agonists and proton pump inhibitors.
Uniqueness: 3-Bromoisothiazolo[4,5-c]pyridine is unique due to its specific bromine substitution, which imparts distinct reactivity and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and chemical intermediates .
Properties
IUPAC Name |
3-bromo-[1,2]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-6-4-3-8-2-1-5(4)10-9-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUQLZBPKHYGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SN=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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